Journal Name:Journal of Wood Chemistry and Technology
Journal ISSN:0277-3813
IF:2.865
Journal Website:http://www.tandfonline.com/loi/lwct20
Year of Origin:1981
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:36
Publishing Cycle:Quarterly
OA or Not:Not
Determination of trace rare earth elements in uranium by inductively coupled plasma atomic emission spectrometry
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9860100145
A method is described for the determination of the trace rare earth elements (REEs) Ce, Sm, Eu, Gd and Dy in nuclear-grade uranium by inductively coupled plasma atomic emission spectrometry (ICP-AES) after separation and pre-concentration by a cellulose column extraction procedure. Recoveries ranged from 96 to 102%. The effect of trace amounts of uranium, iron, calcium and aluminum on the rare earth element line intensities in the ICP spectrum was studied.
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Constant-temperature atomiser-computer controlled échelle spectrometer system for graphite furnace atomic emission spectrometry
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9860100105
A constant-temperature atomiser (CTA) was combined with an échelle spectrometer for graphite furnace atomic emission spectrometry (GFAES). The spectrometer incorporated a quartz refractor plate, which provided wavelength modulation background correction, under computer control. In order to investigate various parameters for GFAES measurements we developed a versatile computer program (for data acquisition and waveform generation) and a CTA in which tube dimensions and heating modes could be varied. Optimum detection limits and dynamic calibration ranges were obtained for tubes of medium length having spatial and temporal isothermality. A three-step square waveform in combination with appropriate data acquisition parameters was used, which also rendered good background correction capability. Detection limits for 16 elements and analytical results for five elements in two NBS reference materials are presented.
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On a single method for determining As and Hg in dietary supplements by CVG-MIP OES: optimization of the multimode sample introduction system†
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-10-06 , DOI: 10.1039/D3JA00261F
A single method was developed for the determination of As and Hg in dietary supplements by chemical vapor generation coupled with microwave-induced plasma optical emission spectrometry (CVG-MIP OES) using a commercial multimode sample introduction system (MSIS). The MSIS setup, general CVG conditions, and pre-reduction methods for the conversion of As(V) to As(III) were evaluated. It was possible to reach a magnification factor of 7 and 2 times for As and Hg, respectively, using the optimized MSIS setup compared to the standard setup. The proposed method provided a limit of quantification (LOQ) in the range from 5 to 15 and 29 to 93 ng g−1 for As and Hg, respectively, which complies with the maximum concentration of 1.5 μg g−1 for these elements in dietary supplements set by United States Pharmacopeia (USP) General Chapter 2232. This method was applied for the simultaneous determination of As and Hg in four classes of dietary supplements (vitamins and minerals, minerals, amino acids, and botanicals), which were previously digested by microwave-assisted wet digestion. The concentrations of both elements were found to be below the maximum limit established by USP General Chapter 2232 in all the samples. The accuracy of the proposed method was evaluated using certified reference materials (CRMs) and no statistical difference was observed between the reference and obtained values (t-test, confidence level of 95%). Also, no difference was observed in the results obtained using the proposed method with those using comparative methods (CVG-ICP-MS for Hg after wet digestion and ICP-MS for As after microwave-induced combustion (MIC)). After optimizing the MSIS setup and CVG conditions, the proposed method can be considered an alternative for the quality control of As and Hg in dietary supplements, given that it is suitable for the determination of these elements according to the limit established by USP.
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An improved digestion coil arrangement for high-pressure microwave-assisted flow digestion
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-10-06 , DOI: 10.1039/D3JA00242J
A high pressure flow digestion system for microwave assisted sample digestion at a pressure of 40 bar and a digestion temperature of about 230 °C has been developed. The sample mineralization took place in a 2 mm inner diameter PFA digestion tube heated by microwave radiation in a pressurized microwave applicator. By employing computer simulation of the microwave field, the position and geometry of the coiled perfluoralkoxy (PFA) digestion tube was optimized. Thereby, a uniform absorption of the microwave radiation over the length of the digestion tube was attained, whereby the formation of hot- and cold spots was avoided. The high-pressure flow digestion system had a heated volume of 22 mL and was operated at 500 W microwave power and a carrier flow rate of 5 mL min−1. Digestion coil and connections were made of PFA allowing any kind of digestion acid mixture. Acid mixtures of nitric acid with hydrochloric and/or hydrofluoric acid were successfully used for sample digestion. The accuracy was evaluated with three certified reference materials (NIST SRM 1547 – peach leaves, IAEA-A-13 – animal blood and BCR-185R – bovine liver) digested with a mixture of 5 mL 6 mol L−1 HNO3 and 3 mol L−1 HCl. After 5 minutes sample mineralization in the high-pressure flow digestion system, the residual carbon concentration in these digests was <50 mg L−1. The agreement between the determined and the certified values ranged from 90–110% for Al, As, B, Ba, Ca, Cu, Fe, K, Mg, Mn, Na, Rb, Sr, and Zn using inductively coupled plasma optical emission spectrometry (ICP-OES) and inductively coupled plasma mass spectrometry (ICP-MS) for analyte quantification. For Fe in SRM 1547 and Cd in BCR-185R inferior agreement of 86% and 121% with the certified values was encountered. The sample throughput of the fully automated system was 12 samples per hour.
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Critical evaluation of sample preparation for SP-ICP-MS determination of selenium nanoparticles in microorganisms – focus on yeast†
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-09-21 , DOI: 10.1039/D3JA00181D
The interest in biogenic SeNPs, produced accidentally or intentionally by a variety of procedures involving microorganisms or plants and their extracts, creates a need for methods for their reliable quantification in complex biological matrices. Particular interest is focused on sample preparation with its potential risks of non-quantitative recoveries as well as possible dissolution or formation of SeNPs during the analytical protocol. This relatively new topic is attracting a lot of attention from academia as well as the food and feed industry, considering aspects of industrial processing and profitability, medical use, and potential toxicity of SeNPs. Ten approaches, including enzymatic, mechanical and chemical extractions, aiming at the extraction of SeNPs from selenized yeast S. cerevisiae were compared. The efficiency of the extraction procedures was evaluated by single particle (SP) – ICP-MS using a collision/reaction cell. An enzymatic digestion resulted in the highest recoveries of SeNPs but, at the same time, the broadest size distribution. Chemical extractions, although leading to recoveries higher than those by mechanical procedures, were not considered as efficient, as they caused partial dissolution of NPs.
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Determination of soil source using laser induced breakdown spectroscopy combined with feature selection
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-10-03 , DOI: 10.1039/D3JA00133D
Determining the soil source is crucial for agricultural planning, forensic case analysis, and archaeological site research. This study used laser induced breakdown spectroscopy (LIBS) technology combined with convolutional neural network (CNN) algorithm to determine the soil source. The experiment collected ten soil samples from different regions and extracted soil spectrum data using LIBS technology. In this study, CNN and random forest (RF) algorithms are used to analyze the data. To improve the accuracy of the model, the mean decrease accuracy (MDA) and mean decrease impurity (MDI) feature selection methods of RF are used to filter the data. Four models were constructed using CNN and RF: MDA-CNN, MDA-RF, MDI-CNN, and MDI-RF, and applied to predict soil sources. The experimental results revealed that the MDA-CNN model performs the best with the accuracy of 94.61%, precision rate of 0.9512, recall rate of 0.9461, and F1 score of 0.9487. The experimental results indicate that this analysis method can effectively determine the soil source, which holds significant implications for the development of soil source determination technology.
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Platinum-group elements and gold in silver coinage and the issue of salt cementation†
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-09-14 , DOI: 10.1039/D3JA00112A
It has been proposed that gold purification by cementation could account for the low gold content of ancient Greek coinage from Attica and the Cyclades. In order to place new constraints on this suggestion, the concentrations of platinum-group elements (PGEs) and gold have been measured in 72 silver coins mostly from the Greek Archaic and Classical periods, but also from Rome, India, medieval Europe, and colonial Spanish Americas, by inductively coupled plasma mass spectrometry. A novel technique allowing these concentrations to be determined in silver coins is described. Variations are consistent with element position in the periodic table. The volatile elements Rh and Os are commonly at or below the detection level, which may reflect evaporation during smelting and cupellation. Ruthenium and Ir, which binary phase equilibrium experiments show to be insoluble in solid silver and gold, and soluble Pd and Pt, show variations in coinage consistent with these properties. The dichotomy of Ir/Au ratios is not consistent with Ir loss in gold during salt cementation (parting) and is better explained by the contrast between Au-rich and Au-poor ore districts. This contrast is suggested to reflect either regional differences or the variability of conditions during ore genesis, such as hydrothermal solution chlorinity.
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Contents list
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-10-04 , DOI: 10.1039/D3JA90041J
The first page of this article is displayed as the abstract.
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A new milestone for ultra-low 236U/238U isotope ratio measurements by ICP-MS/MS†
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-08-11 , DOI: 10.1039/D3JA00175J
Uranium isotope composition in environmental samples allows to trace its origin. Therefore, the analytical community has been working for several years to reduce the detection limit of the 236U/238U isotopic ratio using mass spectrometry, and in particular the ICP-MS/MS technology. The latest generation of ICP-MS/MS, recently commercialized, has improved performance, including better ion transmissions and an extended dynamic range of mass detection. These improvements, the coupling with an efficient desolvating module and the addition of oxygen in the collision/reaction cell permitted to remove the interferences of 236U+ ion measurements (abundance sensitivity of the major isotopes and polyatomic interferences, notably 235UH+ ions). For the first time a precise determination of the 236U/238U isotopic ratio up to 10−11 was demonstrated, validated by the analysis of certified reference materials and environmental samples previously measured by AMS. This new limit is a new milestone in the determination of ultra-low 236U/238U isotope ratios and opens the way to various geochemical applications.
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Modified MSIS chamber as a novel gas–liquid separator coupled with the photochemical vapor generation of trace mercury with MP-AES detection
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-08-30 , DOI: 10.1039/D3JA00207A
New hyphenation of a continuous flow photochemical vapor generator (PVG) to a modified multimode sample introduction system (MSIS) used as a gas–liquid separator and microwave plasma atomic emission spectrometry (MP-AES) was proposed for the analysis of trace mercury. The widened MSIS bottom inlet contributes to an increase in Hg0 mass transfer in the gas–liquid separator, allowing mercury determination by MP-AES. After optimizing the PVG reactor conditions and MP-AES instrument parameters, a limit of detection (LOD) of 0.25 ppb was obtained for Hg2+. The applicability of the PVG-MSIS-MP-AES method was subsequently demonstrated for trace mercury analysis in two soil CRMs – ERM-CC135a (Contaminated Brickworks soil) and CRM005 (Sewage Amended soil).
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, PAPER & WOOD 材料科学:纸与木材2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.30 36 Science Citation Index Science Citation Index Expanded Not
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